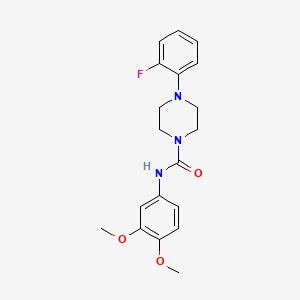![molecular formula C25H21ClN2O4 B5347839 N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine](/img/structure/B5347839.png)
N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine, also known as Boc-Phe-(Z)-Phe-(4-Cl)-COOH, is a compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenylalanine and has been synthesized using a variety of methods. In
Mecanismo De Acción
The mechanism of action of N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine(Z)-Phe-(4-Cl)-COOH involves the binding of the compound to the active site of the target enzyme. This binding inhibits the activity of the enzyme, leading to a decrease in its ability to catalyze its substrate. The inhibition of ACE and DPP-IV by this compound(Z)-Phe-(4-Cl)-COOH has been shown to be competitive and reversible.
Biochemical and Physiological Effects:
This compound(Z)-Phe-(4-Cl)-COOH has been shown to have several biochemical and physiological effects. Inhibition of ACE by this compound(Z)-Phe-(4-Cl)-COOH leads to a decrease in the production of angiotensin II, a potent vasoconstrictor. This results in a decrease in blood pressure. Inhibition of DPP-IV by this compound(Z)-Phe-(4-Cl)-COOH leads to an increase in the levels of incretin hormones, which stimulate insulin secretion and decrease glucagon secretion. This results in improved glucose control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine(Z)-Phe-(4-Cl)-COOH has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield and purity. It has been extensively studied for its potential applications in scientific research. However, there are also limitations to the use of this compound(Z)-Phe-(4-Cl)-COOH in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. Additionally, the inhibition of ACE and DPP-IV by this compound(Z)-Phe-(4-Cl)-COOH may have off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine(Z)-Phe-(4-Cl)-COOH. One area of interest is the development of more potent and selective inhibitors of ACE and DPP-IV. Another area of interest is the investigation of the potential therapeutic applications of this compound(Z)-Phe-(4-Cl)-COOH in the treatment of hypertension and diabetes. Additionally, the off-target effects of this compound(Z)-Phe-(4-Cl)-COOH on other enzymes and pathways should be further investigated to better understand its mechanism of action.
Métodos De Síntesis
The synthesis of N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine(Z)-Phe-(4-Cl)-COOH involves the reaction of benzoyl chloride with phenylalanine to form N-benzoylphenylalanine. This intermediate is then reacted with 4-chlorobenzaldehyde and acetic anhydride to form this compound. This method has been optimized for high yield and purity and has been used in several studies.
Aplicaciones Científicas De Investigación
N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine(Z)-Phe-(4-Cl)-COOH has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of several enzymes, including angiotensin-converting enzyme (ACE) and dipeptidyl peptidase IV (DPP-IV). These enzymes play important roles in the regulation of blood pressure and glucose metabolism, respectively. Inhibition of these enzymes may have therapeutic potential for the treatment of hypertension and diabetes.
Propiedades
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c26-20-13-11-18(12-14-20)15-21(27-23(29)19-9-5-2-6-10-19)24(30)28-22(25(31)32)16-17-7-3-1-4-8-17/h1-15,22H,16H2,(H,27,29)(H,28,30)(H,31,32)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPISWDOBJPUPL-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-benzyl-1-piperazinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5347761.png)
![4-({2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5347762.png)
![{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B5347763.png)
![2-hydroxy-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}benzoic acid](/img/structure/B5347776.png)
![methyl 7-methyl-3-oxo-5-(2-propoxyphenyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347780.png)
![1-{3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5347790.png)
![{2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5347807.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5347830.png)
![ethyl 2-(3-bromo-4-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347835.png)
![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide dihydrochloride](/img/structure/B5347846.png)
![ethyl 1-[4-(3-isopropylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5347847.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5347851.png)
![N-(2-methoxyphenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5347858.png)